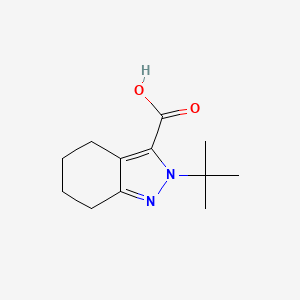

2-Tert-butyl-4,5,6,7-tetrahydroindazole-3-carboxylic acid

Description

2-Tert-butyl-4,5,6,7-tetrahydroindazole-3-carboxylic acid is a bicyclic heterocyclic compound featuring an indazole core fused with a tetrahydro ring system. The tert-butyl substituent at the 2-position and the carboxylic acid group at the 3-position contribute to its unique steric and electronic properties.

Key Properties (from Enamine Ltd ):

- Molecular formula: C₁₂H₁₈N₂O₂

- Molecular weight: 210.11 g/mol

- MDL number: 2090833-81-9

Properties

IUPAC Name |

2-tert-butyl-4,5,6,7-tetrahydroindazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2/c1-12(2,3)14-10(11(15)16)8-6-4-5-7-9(8)13-14/h4-7H2,1-3H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPVHSBCNCHTTMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C(=C2CCCCC2=N1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1780277-66-8 | |

| Record name | 2-tert-butyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tert-butyl-4,5,6,7-tetrahydroindazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a hydrazone with a suitable cyclizing agent at elevated temperatures. For instance, heating a hydrazone in Dowtherm A at temperatures above 160°C can yield the desired indazole derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Tert-butyl-4,5,6,7-tetrahydroindazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can modify the indazole ring or other substituents.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the indazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Basic Information

- Chemical Formula : C₁₂H₁₈N₂O₂

- Molecular Weight : 222.28 g/mol

- CAS Number : 1780277-66-8

Structural Characteristics

The compound features a tetrahydroindazole core with a tert-butyl group and a carboxylic acid functional group, which contribute to its reactivity and solubility.

Medicinal Chemistry

2-Tert-butyl-4,5,6,7-tetrahydroindazole-3-carboxylic acid has been studied for its potential pharmacological properties:

- Anticancer Activity : Research indicates that derivatives of tetrahydroindazole compounds exhibit cytotoxic effects against various cancer cell lines. The presence of the carboxylic acid group may enhance bioavailability and interaction with biological targets .

- Neuroprotective Effects : Some studies suggest that this compound may possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis:

- Building Block for Complex Molecules : Its unique structure allows it to be used as a building block in the synthesis of more complex indazole derivatives, which are valuable in pharmaceuticals and agrochemicals .

- Reagent in Chemical Reactions : It can act as a reagent in various chemical reactions, including coupling reactions and cyclization processes that lead to the formation of new compounds with desired properties .

Material Science

In material science, this compound is explored for:

- Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities such as thermal stability or chemical resistance .

- Coating Applications : Its carboxylic acid functionality can be utilized in creating coatings that require adhesion properties or durability under environmental stressors .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer effects of various indazole derivatives. Among them, this compound demonstrated significant cytotoxicity against human breast cancer cells (MCF-7) through apoptosis induction mechanisms.

Case Study 2: Synthesis of Indazole Derivatives

In a research article focused on synthetic methodologies, researchers utilized this compound as a precursor to synthesize novel indazole derivatives with enhanced pharmacological profiles. The study highlighted the efficiency of employing this compound in multi-step synthetic routes.

Mechanism of Action

The mechanism of action of 2-Tert-butyl-4,5,6,7-tetrahydroindazole-3-carboxylic acid involves its interaction with specific molecular targets. The indazole ring can bind to various enzymes and receptors, modulating their activity. This interaction can affect cellular pathways, leading to the compound’s observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects: Methyl vs. Tert-Butyl

2-Methyl-4,5,6,7-tetrahydroindazole-3-carboxylic Acid

- Molecular formula : C₉H₁₂N₂O₂

- Melting point : 205.6°C

- Key differences :

- The smaller methyl group reduces steric hindrance compared to the bulky tert-butyl substituent.

- Lower molecular weight (180.2 g/mol) may enhance solubility but reduce metabolic stability.

2-Tert-butyl-4,5,6,7-tetrahydroindazole-3-carboxylic Acid

Core Heterocycle Modifications: Indazole vs. Isoxazole

5-(tert-Butyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxylic Acid (CAS 832684-43-2)

- Key differences :

- Replacement of the indazole NH group with an oxygen atom in the isoxazole ring alters hydrogen-bonding capacity.

- Isoxazole derivatives often exhibit distinct electronic properties, affecting binding affinity in biological targets.

Bioactivity Implications

- Epigenetic modulation: Tert-butylphenol derivatives (e.g., 2-tert-butyl-4,6-bis(3,5-di-tert-butyl-4-hydroxybenzyl)phenol) demonstrate antimicrobial and radical scavenging activities . While direct bioactivity data for the target compound are lacking, the tert-butyl group’s role in enhancing lipophilicity and steric protection may similarly influence its interactions with biological targets.

Biological Activity

2-Tert-butyl-4,5,6,7-tetrahydroindazole-3-carboxylic acid (CAS No. 1780277-66-8) is a heterocyclic compound belonging to the indazole family. Its unique structure and functional groups suggest potential biological activities that merit detailed exploration. This article reviews the biological activity of this compound, focusing on its mechanisms, applications in medicinal chemistry, and relevant research findings.

Chemical Structure and Properties

The chemical formula of this compound is with a molecular weight of 222.29 g/mol. The compound features a tert-butyl group and a carboxylic acid functional group attached to the indazole ring.

Anticancer Potential

Indazole derivatives have been explored for their anticancer properties. While specific data for this compound is sparse, compounds with similar structures have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival.

The biological activity of this compound is thought to stem from its interaction with specific molecular targets within cells. The indazole ring may bind to enzymes or receptors that play critical roles in cellular processes:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in DNA replication or repair mechanisms.

- Receptor Modulation : It could interact with receptors that regulate cell signaling pathways related to inflammation or cancer progression.

Case Studies and Research Findings

- Antibacterial Screening : A focused library including indazole derivatives was screened for antibacterial activity against resistant strains. Compounds structurally related to this compound showed promising results against critical pathogens identified by the WHO .

- Anticancer Activity : A study investigating various indazole derivatives indicated that modifications to the indazole core could enhance cytotoxicity against cancer cell lines. This suggests potential avenues for further research on the specific compound .

Q & A

Q. How can this compound’s research align with broader theoretical models in medicinal chemistry?

- Methodological Answer : Link structure-activity relationships (SAR) to target-specific pharmacophore models (e.g., kinase hinge-binding motifs). Use cheminformatics tools (e.g., Schrödinger’s Phase) to map chemical space against known bioactive scaffolds. Validate hypotheses with CRISPR-based target deconvolution studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.